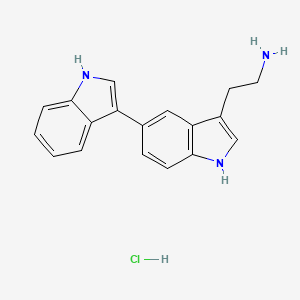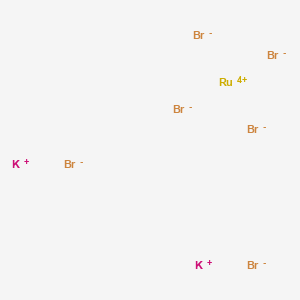
Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hexabromoruthenate can be synthesized through the reaction of potassium bromide (KBr) with ruthenium(III) chloride (RuCl₃) in the presence of bromine (Br₂). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
2KBr+RuCl3+3Br2→K2[RuBr6]+3KCl
Industrial Production Methods
Industrial production of dipotassium hexabromoruthenate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and pH adjustment is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: Dipotassium hexabromoruthenate can undergo redox reactions where ruthenium changes its oxidation state.
Substitution Reactions: The bromide ligands in the complex can be substituted by other ligands such as chloride or cyanide under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Chloride salts (e.g., NaCl), cyanide salts (e.g., KCN)
Major Products Formed
Oxidation: Formation of higher oxidation state ruthenium complexes.
Reduction: Formation of lower oxidation state ruthenium complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry
Dipotassium hexabromoruthenate is used as a precursor in the synthesis of other ruthenium complexes. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine
Research is ongoing into the potential use of ruthenium complexes, including dipotassium hexabromoruthenate, in medicinal chemistry. These compounds are being investigated for their anticancer properties and ability to interact with biological molecules.
Industry
In the industrial sector, dipotassium hexabromoruthenate is used in the production of catalysts for chemical reactions, particularly in the field of organic synthesis. It is also used in the manufacture of certain electronic components.
Mechanism of Action
The mechanism by which dipotassium hexabromoruthenate exerts its effects depends on the specific application. In catalysis, the ruthenium center can facilitate various chemical transformations by providing a reactive site for substrate molecules. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Potassium hexachlororuthenate (K₂[RuCl₆]): Similar structure but with chloride ligands instead of bromide.
Sodium hexabromoruthenate (Na₂[RuBr₆]): Similar structure but with sodium cations instead of potassium.
Ammonium hexabromoruthenate ((NH₄)₂[RuBr₆]): Similar structure but with ammonium cations instead of potassium.
Uniqueness
Dipotassium hexabromoruthenate is unique due to its specific combination of potassium cations and bromide ligands, which can influence its reactivity and stability
Properties
CAS No. |
52637-67-9 |
|---|---|
Molecular Formula |
Br6K2Ru |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
dipotassium;ruthenium(4+);hexabromide |
InChI |
InChI=1S/6BrH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
AAJKMHNFXOSYGQ-UHFFFAOYSA-H |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


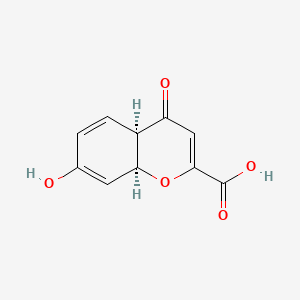
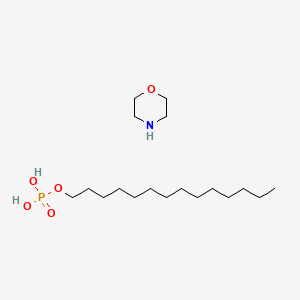
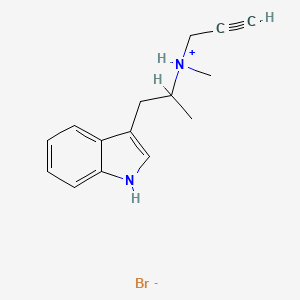

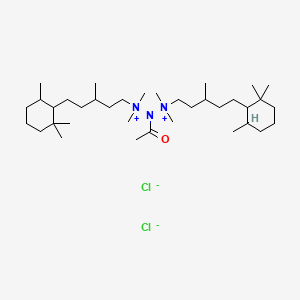
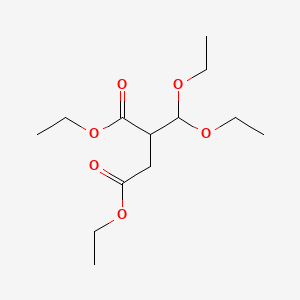
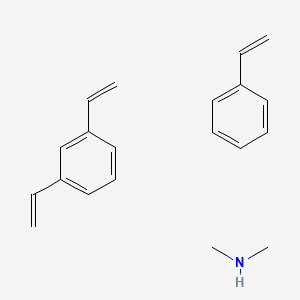
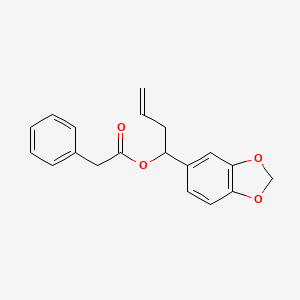
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)



